O-(2,3-dimethoxyphenyl)hydroxylamine

Physicochemical profiling Lipophilicity Drug-likeness prediction

O-(2,3-Dimethoxyphenyl)hydroxylamine (CAS 1506385-06-3, MDL MFCD26637048) is an O-aryl hydroxylamine derivative with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol. It belongs to the class of primary O-substituted hydroxylamines, characterized by a direct O–N linkage between the hydroxylamino group and a 2,3-dimethoxy-substituted phenyl ring.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13710030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2,3-dimethoxyphenyl)hydroxylamine
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)ON)OC
InChIInChI=1S/C8H11NO3/c1-10-6-4-3-5-7(12-9)8(6)11-2/h3-5H,9H2,1-2H3
InChIKeyWYJYCSAVZKNMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2,3-Dimethoxyphenyl)hydroxylamine for Research and Synthetic Chemistry: Procurement-Relevant Compound Identity and Class Context


O-(2,3-Dimethoxyphenyl)hydroxylamine (CAS 1506385-06-3, MDL MFCD26637048) is an O-aryl hydroxylamine derivative with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It belongs to the class of primary O-substituted hydroxylamines, characterized by a direct O–N linkage between the hydroxylamino group and a 2,3-dimethoxy-substituted phenyl ring. This structural motif places it within a broader family of aminooxy compounds recognized for their capacity to act as nucleophilic partners in oxime ligation, as mechanism-based enzyme inhibitors, and as versatile intermediates in medicinal and agricultural chemistry [1]. Commercially, it is typically supplied at ≥95% purity by specialty chemical vendors serving the pharmaceutical research and custom synthesis markets . The 2,3-dimethoxy substitution pattern imparts distinct electronic and steric properties that differentiate it from other dimethoxyphenyl hydroxylamine positional isomers, a factor of critical importance for researchers requiring precise structure-activity correlation in probe or lead optimization campaigns.

Why O-(2,3-Dimethoxyphenyl)hydroxylamine Cannot Be Generically Substituted: Critical Differentiation of the 2,3-Dimethoxy Regioisomer


For scientists selecting an O-aryl hydroxylamine building block, substitution with a positional isomer or simpler analog is a non-trivial decision that can alter reaction kinetics, enzyme inhibition potency, and downstream product purity. In the specific case of O-(2,3-dimethoxyphenyl)hydroxylamine, the ortho-ortho' arrangement of the two methoxy substituents creates a unique electronic environment at the O–N bond and a sterically congested active site that is absent in the 2,5-, 2,6-, or 3,5-dimethoxy regioisomers. Published structure-activity relationship (SAR) data from the closely related O-benzylhydroxylamine IDO1 inhibitor series demonstrates that a 2,5-dimethoxy substitution pattern on the aryl ring results in a measurable shift in inhibitory potency compared to the unsubstituted lead compound (IC₅₀ = 1.7 µM vs. 0.81 µM for the parent), confirming that dimethoxy placement on the aromatic ring is not functionally equivalent [1]. While direct head-to-head data for the O-phenylhydroxylamine series are absent from the public domain, this class-level evidence substantiates the principle that regioisomer selection matters and that generic interchange risks compromising experimental reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for O-(2,3-Dimethoxyphenyl)hydroxylamine Versus Closest Analogs


LogP and Hydrophobicity Differentiation of O-(2,3-Dimethoxyphenyl)hydroxylamine vs. O-Benzylhydroxylamine

The experimental logP of O-(2,3-dimethoxyphenyl)hydroxylamine is predicted at approximately 1.1–1.3, based on fragment-based calculations for 2,3-dimethoxyphenol analogs, whereas O-benzylhydroxylamine, a widely used comparator in IDO1 inhibitor development, has a reported logP of approximately 1.8 [1]. This ~0.5–0.7 log unit difference in lipophilicity translates to a roughly 3- to 5-fold lower octanol-water partition coefficient for the 2,3-dimethoxyphenyl derivative, which is relevant for researchers optimizing aqueous solubility, membrane permeability, or metabolic stability in a given scaffold. The reduced logP arises from the direct O–aryl linkage (vs. the O–CH₂–aryl linkage in benzyl derivatives), which alters hydrogen-bond acceptor topology and dipole moment. No direct experimental pKa data for the target compound are publicly available; however, predicted pKa values for structurally analogous O-aryl hydroxylamines fall in the range of 4.5–6.5 for the hydroxylamine N–H, compared to ~5.5–7.0 for O-benzyl congeners . Procurement teams should note that these physicochemical differences are structural in origin and cannot be replicated by simple dilution or formulation of the benzyl analog.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Positional Isomer SAR: 2,3-Dimethoxy vs. 2,5-Dimethoxy Substitution Pattern Effects on Enzyme Inhibition Potency (IDO1 Class-Level Evidence)

Although no direct assay data exist for O-(2,3-dimethoxyphenyl)hydroxylamine itself, a high-quality SAR study of 40+ O-benzylhydroxylamine derivatives provides class-level evidence that the position of dimethoxy substitution on the aryl ring measurably alters inhibitory potency. In that study, the 2,5-dimethoxy analog (Compound 40) exhibited an IDO1 IC₅₀ of 1.7 µM, representing a 2.1-fold loss of potency relative to the unsubstituted lead compound O-benzylhydroxylamine (IC₅₀ = 0.81 µM) [1]. By contrast, monosubstitution at the 3-position with halogen atoms produced the most potent derivatives in the series (IC₅₀ values as low as 0.12–0.45 µM). These data establish that dimethoxy disubstitution at specific positions is not pharmacophorically silent; the 2,5 pattern introduces a measurable potency penalty compared to optimized mono-substituted analogs. Extrapolating to the O-phenylhydroxylamine scaffold, the 2,3-dimethoxy arrangement—with its distinct ortho-ortho' electronic push-pull effects on the O–N bond—is predicted to exhibit a divergent SAR profile from the 2,5- or 3,5-isomers [2]. No quantitative IC₅₀ or Ki data for the 2,3-isomer are publicly available as of this analysis, and this evidence gap must be clearly acknowledged. Direct comparative screening of the four dimethoxyphenyl hydroxylamine positional isomers (2,3-; 2,5-; 2,6-; 3,5-) against a common enzyme panel would be required to convert this class-level inference into a direct head-to-head comparison.

Structure-activity relationship IDO1 inhibition Dimethoxy regioisomer SAR

Molecular Connectivity and Hydrogen-Bond Profile Differentiation: O-(2,3-Dimethoxyphenyl)hydroxylamine vs. O-Phenylhydroxylamine

The 2,3-dimethoxy substitution introduces two additional hydrogen-bond acceptor sites (the methoxy oxygen atoms) compared to the parent O-phenylhydroxylamine scaffold, while maintaining the same number of hydrogen-bond donors (one, from the hydroxylamine N–H). This shifts the H-bond acceptor/donor ratio from 2/1 (O-phenylhydroxylamine) to 4/1 for the target compound . In practical terms, this altered H-bond capacity can influence crystal packing, solubility in polar solvents, and target binding mode. For researchers employing oxime ligation chemistry, the electron-donating methoxy groups at the 2- and 3-positions increase the nucleophilicity of the aminooxy group via resonance effects, potentially accelerating oxime formation kinetics relative to O-phenylhydroxylamine under identical pH conditions, though no published kinetic rate constants are available for direct comparison [1]. The increased electron density on the aromatic ring also affects the stability of the O–N bond toward hydrolytic cleavage, a parameter relevant to bioconjugate stability and prodrug design. Users should be aware that the enhanced H-bond acceptor count and altered electronic properties make O-(2,3-dimethoxyphenyl)hydroxylamine functionally distinct from simpler O-aryl hydroxylamines, and substitution with unsubstituted phenyl analogs should be justified by explicit experimental equivalence in the user's specific assay system, not assumed.

Hydrogen bonding Crystal engineering Supramolecular synthons

Commercial Purity Benchmarking and Supply Chain Reproducibility of O-(2,3-Dimethoxyphenyl)hydroxylamine

The standard commercial purity specification for O-(2,3-dimethoxyphenyl)hydroxylamine is ≥95% (HPLC), as documented by multiple independent specialty chemical suppliers including Achemblock and Shaoyuan (Shanghai) Technology Co. . The hydrochloride salt form (CAS N/A, MDL MFCD34565609, MW 205.64) is also available as an alternative for applications requiring enhanced stability or aqueous solubility . In contrast, the positional isomer O-(2,6-dimethoxyphenyl)hydroxylamine (CAS 1865123-36-9) is supplied at a typical purity of 98% by at least one major vendor, indicating a modest but potentially meaningful difference in achievable purity levels between isomers . No publicly available certificate of analysis (CoA) data, impurity profiles, or stability-indicating assay results could be located for any dimethoxyphenyl hydroxylamine isomer. Procurement teams should request lot-specific impurity characterization—particularly monitoring for the corresponding nitroso oxidation product and dimerization byproducts common to O-aryl hydroxylamines—when sourcing for GLP or GMP-adjacent studies. The absence of compendial monograph standards for this compound class means that purity claims are vendor-defined and method-dependent, necessitating orthogonal purity verification (e.g., qNMR, LC-MS) before use in critical experiments.

Chemical procurement Batch-to-batch consistency Quality control

Optimal Application Scenarios for O-(2,3-Dimethoxyphenyl)hydroxylamine Based on Evidence-Supported Differentiation


Oxime Ligation and Bioconjugation Chemistry Requiring Enhanced Aminooxy Nucleophilicity

The electron-donating 2,3-dimethoxy substitution increases electron density at the aminooxy oxygen via resonance, enhancing nucleophilic attack on carbonyl substrates relative to unsubstituted O-phenylhydroxylamine [1]. This makes O-(2,3-dimethoxyphenyl)hydroxylamine a preferred aminooxy reagent for oxime ligation applications—including peptide cyclization, glyco-conjugate assembly, and biomolecule immobilization—where reaction rate at mildly acidic pH (4.5–5.5) is a critical parameter [2]. Researchers should validate relative reaction rates against O-phenylhydroxylamine in their specific carbonyl substrate system, as quantitative kinetic comparisons are not publicly available.

Structure-Activity Relationship (SAR) Studies Requiring a Complete Set of Dimethoxyphenyl Hydroxylamine Positional Isomers

For medicinal chemistry programs exploring O-aryl hydroxylamines as enzyme inhibitor scaffolds (e.g., IDO1, MAO, or LSD1), procuring the full matrix of dimethoxy positional isomers—2,3-; 2,5-; 2,6-; and 3,5-—is essential for rigorous SAR. Published data in the O-benzylhydroxylamine series demonstrate that the 2,5-dimethoxy pattern produces a measurable 2.1-fold shift in IDO1 inhibitory potency relative to the unsubstituted lead (IC₅₀ 1.7 µM vs. 0.81 µM), proving that substitution position is pharmacophorically consequential [3]. The 2,3-isomer fills a critical gap in this positional scan matrix, enabling researchers to dissect the contribution of ortho-ortho' dimethoxy interactions to target binding, selectivity, and metabolic stability.

Synthesis of Oxime and Hydroxamic Acid Derivatives with Defined 2,3-Dimethoxy Substitution for Polypharmacology Screening

The 2,3-dimethoxyphenyl motif is a recognized pharmacophoric element in multiple bioactive compound classes, including paullone CDK inhibitors and topoisomerase I-targeting isoquinocinnolinones, where the 2,3-dimethoxy arrangement is specifically associated with favorable target engagement [4]. O-(2,3-Dimethoxyphenyl)hydroxylamine enables direct installation of this privileged substitution pattern via oxime or hydroxamic acid formation, providing synthetic access to focused screening libraries that retain this substructure. This contrasts with the use of 2,5- or 3,5-dimethoxy isomers, which may access different biological target space based on the divergent SAR trends observed in dimethoxy-containing bioactive scaffolds.

Physicochemical Property Optimization for Lead Series Requiring Reduced LogP Relative to O-Benzylhydroxylamine Analogs

With a predicted logP of approximately 1.1–1.3 versus 1.8 for O-benzylhydroxylamine, O-(2,3-dimethoxyphenyl)hydroxylamine offers a meaningful reduction in lipophilicity for lead optimization programs where lowering logP is desirable to improve aqueous solubility, reduce plasma protein binding, or mitigate CYP-mediated metabolism [5]. The ~3- to 5-fold difference in partition coefficient, arising from the direct O–aryl linkage and the electron-withdrawing character of the methoxy groups, cannot be achieved by simple formulation of the benzyl analog. Researchers targeting central nervous system (CNS) indications—where optimal logP ranges from 1 to 3—may find the dimethoxyphenyl scaffold advantageous for maintaining blood-brain barrier permeability while reducing overall lipophilicity compared to benzyl congeners.

Quote Request

Request a Quote for O-(2,3-dimethoxyphenyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.